molecular formula C26H32N4+2 B046359 1,1'-Hexamethylenebis(4-amino-2-methylquinolinium) CAS No. 125093-38-1

1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)

Cat. No. B046359
M. Wt: 654.4 g/mol
InChI Key: LINDRLLQNAMAOH-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a chemical compound that belongs to the class of quaternary ammonium salts. It is commonly referred to as 'bisquaternary ammonium salt' or 'bisQAS.' This compound has gained significant attention in recent years due to its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to their death. It is also thought to inhibit the growth of cancer cells by interfering with their DNA synthesis and cell division.

Biochemical And Physiological Effects

Studies have shown that '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has low toxicity and does not affect normal human cells. It has been found to have potent antibacterial and antifungal activity against various strains of bacteria and fungi. In cancer cell lines, it has shown significant inhibition of cell growth and induction of apoptosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' in lab experiments is its broad-spectrum antibacterial and antifungal activity. It is also relatively easy to synthesize and purify. However, one of the limitations is its limited solubility in water, which can make it challenging to work with in aqueous environments.

Future Directions

There are several potential future directions for research on '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium).' One area of interest is its use in combination with other antibacterial and antifungal agents to enhance their efficacy. Another potential direction is its use in developing new cancer treatments that target specific types of cancer cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other scientific research fields.
In conclusion, '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' is a promising compound that has shown potential applications in medicinal chemistry, biochemistry, and pharmacology. Its broad-spectrum antibacterial and antifungal activity and low toxicity make it an attractive candidate for further research and development. With further studies, this compound could potentially lead to the development of new treatments for various diseases.

Synthesis Methods

The synthesis of '1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' involves the reaction of 4-amino-2-methylquinoline with hexamethylene dibromide in the presence of a base such as sodium hydroxide. The reaction takes place in an aqueous or organic solvent, and the product is obtained as a white crystalline solid after purification.

Scientific Research Applications

'1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)' has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is medicinal chemistry, where it has shown promising results as an antibacterial and antifungal agent. It has also been studied for its potential use in cancer treatment due to its ability to inhibit cancer cell growth.

properties

CAS RN

125093-38-1

Product Name

1,1'-Hexamethylenebis(4-amino-2-methylquinolinium)

Molecular Formula

C26H32N4+2

Molecular Weight

654.4 g/mol

IUPAC Name

1-[6-(4-amino-2-methylquinolin-1-ium-1-yl)hexyl]-2-methylquinolin-1-ium-4-amine;diiodide

InChI

InChI=1S/C26H30N4.2HI/c1-19-17-23(27)21-11-5-7-13-25(21)29(19)15-9-3-4-10-16-30-20(2)18-24(28)22-12-6-8-14-26(22)30;;/h5-8,11-14,17-18,27-28H,3-4,9-10,15-16H2,1-2H3;2*1H

InChI Key

LINDRLLQNAMAOH-UHFFFAOYSA-P

SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-]

synonyms

1,1'-hexamethylenebis(4-amino-2-methylquinolinium)
1,1-HECA
HECA iodide

Origin of Product

United States

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